

The Pharmacological Profile of Quifenadine Hydrochloride: A Technical Guide

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Compound of Interest		
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Abstract

Quifenadine (hydrochloride), a second-generation antihistamine, presents a unique pharmacological profile characterized by a dual mechanism of action: competitive antagonism of peripheral histamine H1 receptors and activation of diamine oxidase (DAO), the primary enzyme responsible for histamine degradation.[1][2] This dual action may offer therapeutic advantages, particularly in patients who respond poorly to other antihistamines.[1][2] Primarily marketed in Russia and Eastern European countries under the trade name Fenkarol, Quifenadine is indicated for various allergic conditions, including allergic rhinitis and urticaria.[1] [3][4] Notably, its quinuclidine core structure is associated with antiarrhythmic properties, a feature that distinguishes it from other agents in its class and has been explored in pediatric cardiology.[1][2][4] With a favorable safety profile marked by minimal sedative and anticholinergic effects due to its limited ability to cross the blood-brain barrier, Quifenadine represents a significant area of interest for further pharmacological investigation and clinical development.[1][3]

Mechanism of Action

Quifenadine hydrochloride exerts its therapeutic effects through a multi-faceted mechanism, distinguishing it from many other antihistamines.

H1 Receptor Antagonism



The primary mechanism of action is the competitive blockade of peripheral histamine H1 receptors.[3][5] Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells (e.g., smooth muscle, endothelial cells), triggering the characteristic symptoms of allergy such as itching, vasodilation, and increased vascular permeability.[5][6][7] Quifenadine competitively binds to these receptors, preventing histamine from exerting its effects.[5] As a second-generation agent, it shows high selectivity for peripheral H1 receptors with low affinity for central nervous system receptors, which underlies its non-sedating profile.[1][3]

Activation of Diamine Oxidase (DAO)

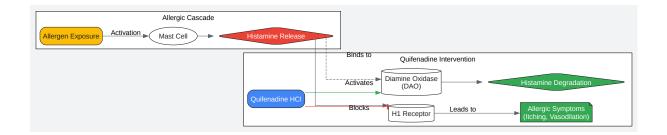
A unique characteristic of Quifenadine is its ability to activate diamine oxidase (DAO), an enzyme that catalyzes the degradation of endogenous histamine.[1][2][4] This action is reported to break down approximately 30% of the body's histamine, thereby reducing the overall histamine load in tissues.[2][4] This dual-action—blocking histamine's effects and promoting its degradation—may contribute to its efficacy in patients who are less responsive to H1 receptor antagonists alone.[1][2]

Anti-Inflammatory and Mast Cell Stabilizing Properties

Emerging evidence suggests that Quifenadine possesses anti-inflammatory and mast cell-stabilizing properties.[5][6] By preventing the degranulation of mast cells, it can reduce the release of histamine and other pro-inflammatory mediators, offering an additional layer of therapeutic action beyond receptor blockade.[5][6]

Diagram: Dual Mechanism of Action of Quifenadine





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Caption: Dual mechanism of Quifenadine: H1 receptor blockade and DAO activation.

Pharmacodynamics

The pharmacodynamic effects of Quifenadine are a direct result of its mechanism of action.

- Antihistaminic Effects: Quifenadine effectively reduces histamine-mediated effects such as bronchoconstriction and smooth muscle spasms in the intestines.[4] It mitigates the hypotensive effects of histamine and its impact on capillary permeability.[4] Its antipruritic and desensitizing properties are well-defined.[4]
- Sedative Properties: Compared to first-generation antihistamines like diphenhydramine,
 Quifenadine has minimal sedative effects.[1] Its low lipophilicity and quinuclidine structure
 limit its penetration across the blood-brain barrier, thus avoiding significant central nervous
 system depression.[1][3]
- Anticholinergic Effects: The drug exhibits only a weak cholinolytic (anticholinergic) effect, resulting in a lower incidence of side effects like dry mouth and urinary retention compared to older antihistamines.[3][4]



Antiarrhythmic Properties: The quinuclidine nucleus in Quifenadine's structure is thought to
confer antiarrhythmic properties, potentially through the blockade of calcium and potassium
channels.[1][2][4] This has been demonstrated in clinical settings, particularly in pediatric
patients with premature beats.[1][8]

Pharmacokinetics

The pharmacokinetic profile of Quifenadine supports its classification as a second-generation antihistamine. While comprehensive data is not fully available in all public domains, key parameters have been reported.[9]

Table 1: Pharmacokinetic Parameters of Quifenadine Hydrochloride

Parameter	Value	Reference(s)
Absorption		
Bioavailability (Oral)	- ~45%	[4]
Time to Peak Plasma (Tmax)	~1 hour	[4]
Distribution		
Volume of Distribution (Vd)	3.5 L	
Protein Binding	Not Available	[9]
Metabolism		
Site	Primarily Hepatic	[4][6]
Metabolizing Enzymes	Suspected Cytochrome P450 involvement	[3]
Elimination		
Clearance	0.8 L/h/kg	
Elimination Half-life	Not Available	[5][9]
Route of Excretion	Primarily Renal	[6]



Clinical Efficacy & Safety

Quifenadine is primarily indicated for the treatment of allergic rhinitis, acute and chronic urticaria, angioedema, and other allergic dermatoses.[3][4] A notable area of investigation is its use in cardiology.

Efficacy in Allergic Conditions

Clinical use in Eastern Europe has established its efficacy in reducing symptoms of allergic rhinitis and urticaria, such as sneezing, rhinorrhea, and pruritus.[1][3] Its superiority in antihistaminic activity and duration of action compared to diphenhydramine has been noted.[4]

Efficacy in Cardiac Arrhythmias

A randomized controlled pilot trial investigated the antiarrhythmic properties of Quifenadine in children with frequent premature beats (PB).

Table 2: Summary of Randomized Controlled Trial of Quifenadine in Pediatric Arrhythmia



Parameter	Quifenadine Group (n=54)	Amiodarone Group (n=50)	p-value	Reference(s)
Patient Population	Children (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beats	Children (mean age 10.8 ± 3.2 years) with frequent ventricular or supraventricular premature beats	N/A	[1][8]
Dosage	2 mg/kg/day for 2 weeks	9 mg/kg/day for 2 weeks	N/A	[1][8]
Primary Efficacy				
Full Antiarrhythmic Effect*	43% (23/54)	74% (37/50)	0.02	[1][8]
Secondary Outcomes				
Heart Rate (Day)	88.5 ± 8.4 beats/min	79.6 ± 7.8 beats/min	0.04	[1][8]
Heart Rate (Night)	67.3 ± 6.2 beats/min	56.1 ± 5.7 beats/min	0.04	[1][8]
Safety				
Incidence of Side Effects	2% (drowsiness, headache)	40%	<0.05	[1][8][10]

^{*}Full antiarrhythmic effect defined as >75% reduction in premature beats from baseline.

The study concluded that while Quifenadine is less potent than amiodarone, its significantly better safety profile makes it a potentially advantageous option, especially in children.[1][8]

Safety and Tolerability



Quifenadine is generally well-tolerated.[3]

- Common Side Effects: Include mild drowsiness (though significantly less than firstgeneration antihistamines), dry mouth, and gastrointestinal disturbances (nausea, abdominal discomfort).[3]
- Contraindications: Known hypersensitivity to the drug. Caution is advised in patients with severe renal or hepatic impairment.[3]
- Drug Interactions: Co-administration with other central nervous system depressants (e.g., alcohol, sedatives) can potentiate drowsiness.[3] Drugs that inhibit or induce the cytochrome P450 enzyme system may alter Quifenadine's plasma concentration and should be used with caution.[3]

Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the pharmacological profile of antihistamines like Quifenadine.

Histamine H1 Receptor Binding Assay (Competitive Radioligand)

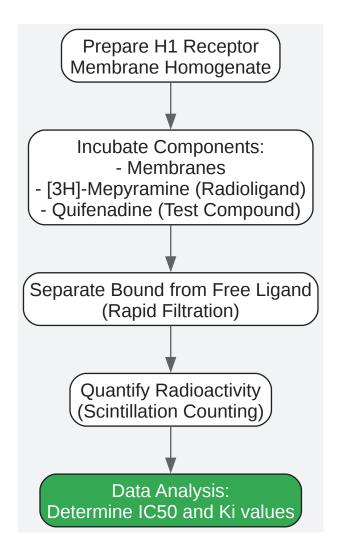
This assay quantifies the affinity of a test compound for the H1 receptor.

- Principle: The assay measures the ability of an unlabeled test compound (Quifenadine) to compete with a radiolabeled ligand (e.g., [3H]-mepyramine) for binding to H1 receptors in a prepared tissue or cell membrane homogenate.[11][12]
- Methodology:
 - Membrane Preparation: Membranes are prepared from cells engineered to express a high density of human H1 receptors (e.g., HEK293 or CHO cells).[11]
 - Incubation: A fixed concentration of radioligand ([³H]-mepyramine) and cell membrane homogenate are incubated with increasing concentrations of the unlabeled test compound (Quifenadine).[12]



- Separation: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration through glass fiber filters.
- Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of Quifenadine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, providing a measure of binding affinity.[13]

Diagram: H1 Receptor Binding Assay Workflow



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Caption: General workflow for a competitive H1 receptor radioligand binding assay.



Diamine Oxidase (DAO) Activity Assay (Colorimetric/Fluorometric)

This assay measures the enzymatic activity of DAO.

- Principle: DAO catalyzes the oxidative deamination of a substrate (e.g., putrescine, cadaverine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[2][14][15] The generated H₂O₂ is then used in a coupled reaction with a probe and peroxidase to produce a colorimetric or fluorescent signal that is proportional to the DAO activity.[2][14]
- Methodology:
 - Sample Preparation: A biological sample (e.g., serum, plasma, tissue lysate) is prepared and added to a multi-well plate.[2][14]
 - Reaction Initiation: A reaction mixture containing the DAO substrate (e.g., cadaverine), a
 probe (e.g., DA-67), and peroxidase is added to the sample.[14]
 - Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.[2][14]
 - Signal Measurement: The absorbance (for colorimetric assays) or fluorescence is measured using a plate reader at the appropriate wavelength.[2]
 - Data Analysis: The DAO activity in the sample is calculated by comparing its signal to a standard curve generated with known concentrations of H₂O₂ or a DAO positive control.[2]
 [3]

Histamine-Induced Skin Wheal and Flare Test

This in vivo human model assesses the pharmacodynamic effect of an antihistamine.

- Principle: The intradermal injection or skin prick of histamine causes a localized triple response: a central red spot, a surrounding edematous wheal, and a peripheral red flare. An effective antihistamine will suppress the size of the wheal and flare. [16][17]
- Methodology:



- Baseline Measurement: A standardized dose of histamine is administered to the volar surface of the forearm via skin prick test, and the resulting wheal and flare areas are measured after a set time (e.g., 15-20 minutes).[17]
- Drug Administration: The subject is administered a dose of the antihistamine (Quifenadine)
 or placebo.
- Post-Dose Challenge: At various time points after drug administration (e.g., 2, 4, 8, 24 hours), the histamine challenge is repeated on an adjacent skin area.[18]
- Measurement: The wheal and flare areas are measured at each time point.
- Data Analysis: The percentage reduction in wheal and flare area at each post-dose time point compared to baseline is calculated to determine the onset, magnitude, and duration of the antihistamine's effect.[17][18]

Signaling Pathways H1 Receptor Signaling

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gg/11 family of G-proteins.[7]

- Activation: Binding of histamine to the H1 receptor induces a conformational change, activating the associated Gq protein.[19]
- Downstream Cascade: Activated Gq stimulates phospholipase C (PLC).[7][20] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[20]
- Cellular Effects:
 - IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²+).[20]
 - DAG and elevated Ca²⁺ levels co-activate protein kinase C (PKC).[20]



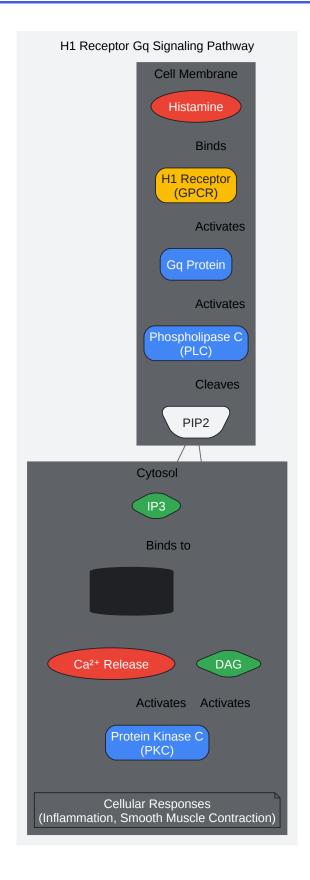




 This cascade ultimately leads to downstream effects such as smooth muscle contraction, increased vascular permeability, and the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.[7][20]

Diagram: Histamine H1 Receptor Signaling Pathway





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Caption: Simplified signaling cascade following histamine binding to the H1 receptor.



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